Normorphan (6-aza) vs. Tropane (8-aza) Scaffold: Equipotent DAT Inhibition with Distinct Intellectual Property Space
A direct head-to-head comparison within a single study demonstrates that the 6-azabicyclo[3.2.1]octane (normorphan) scaffold can achieve dopamine transporter (DAT) inhibition equipotent to the 8-azabicyclo[3.2.1]octane (tropane) scaffold found in cocaine. The normorphan analog 8c (trans-3β-(p-chlorophenyl)-2-carbomethoxy-6-azabicyclo[3.2.1]octane) exhibited an IC50 of 452 nM for DA reuptake inhibition, compared to cocaine's IC50 of 459 nM in the same assay [1]. This demonstrates that relocating the nitrogen from the bridgehead (8-aza, tropane) to the 6-position (normorphan) preserves target engagement while creating a novel chemotype with distinct patent space.
| Evidence Dimension | Dopamine transporter (DAT) reuptake inhibition potency |
|---|---|
| Target Compound Data | Normorphan analog 8c: IC50 = 452 nM (6-azabicyclo[3.2.1]octane scaffold) |
| Comparator Or Baseline | Cocaine: IC50 = 459 nM (8-azabicyclo[3.2.1]octane, tropane scaffold) |
| Quantified Difference | Equipotent (ratio 0.98; normorphan IC50/cocaine IC50 = 452/459) |
| Conditions | [^3H]DA uptake inhibition assay in rat striatal synaptosomes (Bioorg Med Chem 2004, 12:1383-1391) |
Why This Matters
This establishes the normorphan core as a viable, equipotent alternative to the crowded tropane chemical space, enabling scaffold-hopping strategies with preserved DAT activity but new composition-of-matter opportunities.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. doi:10.1016/j.bmc.2004.01.019. View Source
